An In-depth Technical Guide to (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol is a chiral molecule incorporating several key pharmacophores: a 4-fluorophenoxy group, a vinyl bromide, and a secondary alcohol. While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive theoretical and predictive analysis of its chemical structure, properties, and potential applications, particularly in the realm of drug discovery. By examining the synthesis and biological activities of structurally related compounds, we can infer a likely profile for this molecule, highlighting its potential as a valuable building block for novel therapeutics. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar chemical entities.
Chemical Structure and Properties
(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol possesses a well-defined stereochemistry and a unique combination of functional groups that are expected to influence its physicochemical properties and biological activity.
The structure includes:
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A 4-fluorophenoxy moiety : The fluorine atom can enhance metabolic stability and binding affinity to target proteins.
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A (3E)-4-bromo-3-buten-2-ol backbone : This portion contains a vinyl bromide, which can participate in various coupling reactions, and a chiral secondary alcohol at the (S)-position, which is crucial for stereospecific interactions with biological targets.
Predicted Physicochemical Properties
A summary of predicted physicochemical properties for (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol is presented in Table 1. These values are estimated based on computational models and data from analogous structures.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀BrFO₂ |
| Molecular Weight | 261.09 g/mol |
| CAS Number | 524714-06-5 |
| Appearance | Likely a solid or oil at room temperature. |
| Boiling Point | Expected to be >200 °C at atmospheric pressure. |
| Melting Point | Not readily predictable. |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane, with low solubility in water. |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 2-3, suggesting moderate lipophilicity. |
Proposed Synthesis
A plausible and stereoselective synthetic route to (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol can be designed starting from a suitable chiral epoxide. The following proposed protocol is based on established organic chemistry principles for the synthesis of halohydrins from epoxides.[1][2]
Synthetic Workflow
Caption: Proposed synthetic workflow for (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-1-(4-Fluorophenoxy)propan-2,3-epoxide
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To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of 4-fluorophenol (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add (S)-glycidol (1.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (S)-1-(4-fluorophenoxy)propan-2,3-epoxide.
Step 2: Synthesis of (S,E)-1-(4-Fluorophenoxy)pent-4-en-2-ol
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To a solution of (S)-1-(4-fluorophenoxy)propan-2,3-epoxide (1.0 eq.) and a catalytic amount of copper(I) iodide (CuI) in anhydrous THF at -20 °C under an inert atmosphere, add vinylmagnesium bromide (1.5 eq., 1M solution in THF) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 3: Synthesis of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol
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Dissolve (S,E)-1-(4-fluorophenoxy)pent-4-en-2-ol (1.0 eq.) in carbon tetrachloride.
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Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and a saturated aqueous solution of sodium bicarbonate.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.
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Aromatic Protons (4H): Two doublets of doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted fluorobenzene ring.
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Vinylic Protons (2H): Two doublets in the range of δ 6.0-6.5 ppm, with a large coupling constant (>12 Hz) confirming the (E)-configuration of the double bond.
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CH-OH Proton (1H): A multiplet around δ 4.0-4.5 ppm.
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-CH₂-O- Protons (2H): Two diastereotopic protons appearing as a multiplet or two doublets of doublets around δ 3.8-4.2 ppm.
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-OH Proton (1H): A broad singlet, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
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Aromatic Carbons: Signals in the range of δ 115-160 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant.
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Vinylic Carbons: Signals in the range of δ 110-140 ppm.
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C-OH Carbon: A signal around δ 70-75 ppm.
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-CH₂-O- Carbon: A signal around δ 70-75 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[3][4]
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ (from the alcohol).
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C-H Stretch (aromatic): Peaks around 3030-3100 cm⁻¹.
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C-H Stretch (aliphatic): Peaks around 2850-2960 cm⁻¹.
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C=C Stretch (alkene): A peak around 1650 cm⁻¹.
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C=C Stretch (aromatic): Peaks around 1500 and 1600 cm⁻¹.
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C-O Stretch: A strong band in the region of 1000-1300 cm⁻¹.
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C-F Stretch: A strong band in the region of 1150-1250 cm⁻¹.
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C-Br Stretch: A band in the region of 500-600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[5]
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Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 260 and 262, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Expect to see fragmentation patterns corresponding to the loss of water (M-18), the 4-fluorophenoxy group, and the bromine atom.
Potential Applications in Drug Development
The structural features of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol suggest its potential as a versatile intermediate in the synthesis of biologically active molecules.
Role of the Fluorophenoxy Moiety
The 4-fluorophenoxy group is a common motif in many pharmaceuticals. The fluorine atom can increase metabolic stability by blocking sites of oxidative metabolism.[6] Furthermore, fluorine can modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets, potentially enhancing binding affinity.
Synthetic Utility of the Bromo-alkene
The vinyl bromide functionality is a valuable synthetic handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for biological screening.
Importance of Stereochemistry
The defined (S)-stereochemistry at the alcohol center is critical. Biological systems are chiral, and often only one enantiomer of a drug molecule exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. The stereocenter in this molecule can play a crucial role in its interaction with target enzymes or receptors.
Potential Biological Activities
Based on the activities of related fluorophenoxy and brominated compounds, (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol or its derivatives could be investigated for a range of biological activities, including:
-
Anticancer Activity: Fluorinated and brominated organic molecules have shown promise as anticancer agents.[7][8]
-
Antimicrobial Activity: Phenolic ethers and halogenated compounds are known to possess antibacterial and antifungal properties.
-
Enzyme Inhibition: The specific arrangement of functional groups may allow for targeted inhibition of various enzymes implicated in disease.
The following diagram illustrates a potential logic for exploring the biological applications of this compound.
Caption: Logical relationships of structural features to potential applications.
Safety and Handling
As with any halogenated organic compound, (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this specific compound have not been determined, and it should be treated as a potentially hazardous substance.
Conclusion
(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol represents a molecule of significant interest for medicinal chemistry and drug discovery. Although direct experimental data is scarce, this in-depth guide provides a robust theoretical framework for its synthesis, characterization, and potential applications. The combination of a fluorophenoxy group, a versatile vinyl bromide handle, and a defined stereocenter makes it a promising scaffold for the development of novel therapeutic agents. The proposed synthetic route and predicted spectroscopic data offer a solid starting point for researchers to synthesize and characterize this compound, paving the way for the exploration of its biological properties.
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